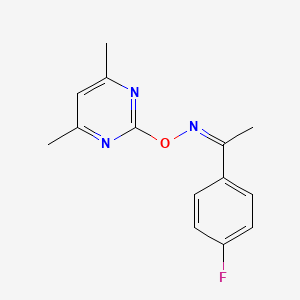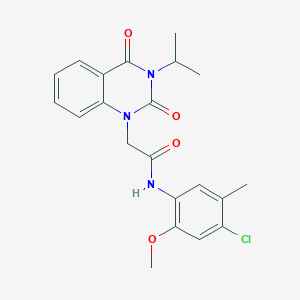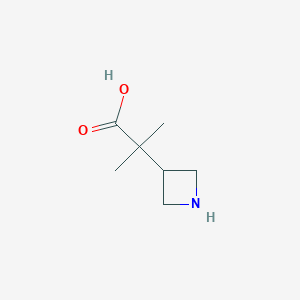
2-(Azetidin-3-yl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-yl)-2-methylpropanoic acid is a heterocyclic compound featuring an azetidine ring, which is a four-membered nitrogen-containing ring
Mechanism of Action
Target of Action
The primary target of 2-(Azetidin-3-yl)-2-methylpropanoic acid is the GABA uptake inhibitors . GABA (gamma-aminobutyric acid) is a major inhibitory neurotransmitter in the central nervous system, and its uptake inhibitors are used to increase the concentration of GABA in the synaptic cleft, enhancing its inhibitory effect on neuronal excitability .
Mode of Action
It is suggested that the compound may interact with gaba uptake inhibitors, leading to an increase in the concentration of gaba in the synaptic cleft . This, in turn, enhances the inhibitory effect of GABA on neuronal excitability, potentially leading to a decrease in neuronal activity .
Biochemical Pathways
The compound is likely involved in the GABAergic pathway . By inhibiting the reuptake of GABA, it increases the concentration of this neurotransmitter in the synaptic cleft, thereby enhancing its inhibitory effect on neuronal excitability . The downstream effects of this action could include a decrease in neuronal activity, which may have implications for conditions characterized by excessive neuronal activity, such as epilepsy and certain types of pain .
Result of Action
The result of the compound’s action is likely a decrease in neuronal activity due to the enhanced inhibitory effect of GABA . This could potentially be beneficial in conditions characterized by excessive neuronal activity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(Azetidin-3-yl)-2-methylpropanoic acid are not fully understood yet. It is known that azetidine carboxylic acids, which are structurally similar to this compound, have been shown to inhibit the growth of E. coli cultures and various seedlings . The toxicity of azetidine-2-carboxylic acid, a structural analogue of L-proline, results from its incorporation into proteins due to misrecognition by prolyl-tRNA synthetase .
Cellular Effects
It is reasonable to speculate that, like other azetidine carboxylic acids, it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-2-methylpropanoic acid typically involves the following steps:
Horner–Wadsworth–Emmons Reaction: This reaction is used to convert N-Boc-azetidin-3-one to N-Boc-azetidin-3-ylidene acetate.
Aza-Michael Addition: The N-Boc-azetidin-3-ylidene acetate undergoes aza-Michael addition with NH-heterocycles to yield functionalized 3-substituted azetidines.
Hydrogenation: The intermediate compounds are subjected to hydrogenation to obtain the target amino acid derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the azetidine ring or other functional groups.
Substitution: The azetidine ring can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(Azetidin-3-yl)-2-methylpropanoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features.
Pyrrolidine: A five-membered nitrogen-containing ring with different chemical properties.
Piperidine: A six-membered nitrogen-containing ring used in various chemical syntheses.
Uniqueness
2-(Azetidin-3-yl)-2-methylpropanoic acid is unique due to its four-membered azetidine ring, which imparts distinct chemical and biological properties. Its small ring size and nitrogen atom confer specific reactivity and potential for diverse applications .
Properties
IUPAC Name |
2-(azetidin-3-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2,6(9)10)5-3-8-4-5/h5,8H,3-4H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKADDBBZFSBVNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CNC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2477830.png)
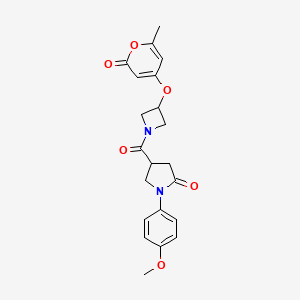
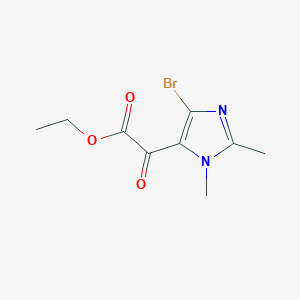
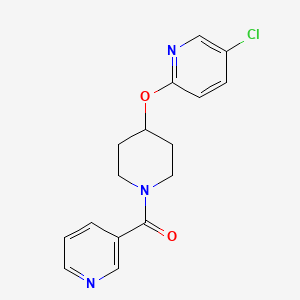
![N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/new.no-structure.jpg)
![3-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2477838.png)
![1-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole](/img/structure/B2477839.png)
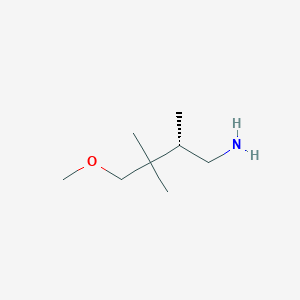
![2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]acetamide](/img/structure/B2477844.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B2477848.png)

![4-chloro-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2477851.png)
